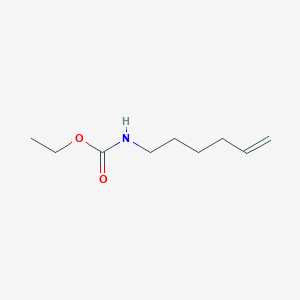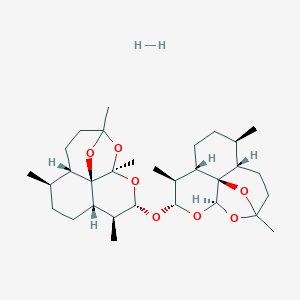
Beddqe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beddqe is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic effects. It is a member of the family of compounds known as alkaloids and is found in certain plants, including the Beddqe plant.
Mécanisme D'action
The exact mechanism of action of Beddqe is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-kB pathway and the MAPK pathway. It has also been shown to activate certain enzymes, including SIRT1 and AMPK, which are involved in cellular metabolism and energy production.
Effets Biochimiques Et Physiologiques
Beddqe has been found to have numerous biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve insulin sensitivity, enhance mitochondrial function, and promote autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Beddqe in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations is that it can be difficult to isolate and purify the compound, which can make it challenging to study its effects.
Orientations Futures
There are numerous future directions for research on Beddqe. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is its role in aging and longevity, as research has shown that Beddqe may have anti-aging effects. Additionally, more research is needed to fully understand the mechanism of action of Beddqe and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, Beddqe is a naturally occurring compound that has potential therapeutic effects. It has been the subject of numerous scientific studies and has been found to have anti-inflammatory, antioxidant, and anticancer properties. While there are still many questions surrounding the mechanism of action of Beddqe, its potential as a therapeutic agent for various diseases, as well as its anti-aging effects, make it an area of interest for future research.
Méthodes De Synthèse
Beddqe can be synthesized in the laboratory using various methods. One of the most common methods involves the extraction of Beddqe from the Beddqe plant, followed by purification and isolation of the compound. Other methods include chemical synthesis and fermentation.
Applications De Recherche Scientifique
Beddqe has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that Beddqe has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have beneficial effects on the cardiovascular system and the nervous system.
Propriétés
Numéro CAS |
120224-11-5 |
|---|---|
Nom du produit |
Beddqe |
Formule moléculaire |
C31H50O7 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
molecular hydrogen;(4S,5R,8S,9S,10S,12R,13R)-1,5,9,12-tetramethyl-10-[[(4S,5R,8S,9S,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-yl]oxy]-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
InChI |
InChI=1S/C31H48O7.H2/c1-16-8-10-22-18(3)24(33-26-30(22)20(16)12-14-27(5,35-26)37-30)32-25-19(4)23-11-9-17(2)21-13-15-28(6)36-29(7,34-25)31(21,23)38-28;/h16-26H,8-15H2,1-7H3;1H/t16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27?,28?,29-,30-,31-;/m1./s1 |
Clé InChI |
URVNDLQWACSOET-UDEMOETASA-N |
SMILES isomérique |
[HH].C[C@@H]1CC[C@H]2[C@@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O[C@@H]5[C@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@](O5)(OC(O8)(CC7)C)C)C)C)C |
SMILES |
[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |
SMILES canonique |
[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |
Synonymes |
BEDDQE bis(epideoxydihydroqinghaosu) ethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



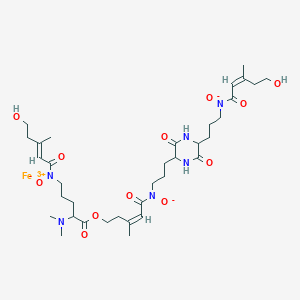
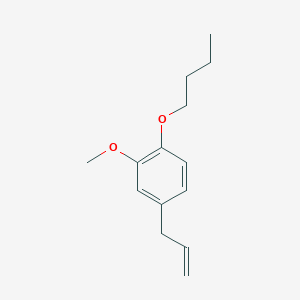


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)




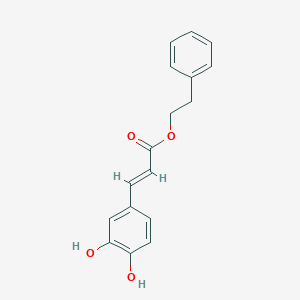
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

